molecular formula C6H7NO3S2 B6174856 4-methanesulfonylthiophene-3-carboxamide CAS No. 2567498-68-2

4-methanesulfonylthiophene-3-carboxamide

Cat. No.: B6174856
CAS No.: 2567498-68-2
M. Wt: 205.3
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-methanesulfonylthiophene-3-carboxamide, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfone derivatives, while reduction may yield thiol derivatives.

Scientific Research Applications

4-methanesulfonylthiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methanesulfonylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-methanesulfonylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

Properties

CAS No.

2567498-68-2

Molecular Formula

C6H7NO3S2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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